molecular formula C11H6ClNO3S B014516 4-Chloro-3-nitrophenyl 2-thienyl ketone CAS No. 31431-18-2

4-Chloro-3-nitrophenyl 2-thienyl ketone

Cat. No.: B014516
CAS No.: 31431-18-2
M. Wt: 267.69 g/mol
InChI Key: OELFHUHQZUESIQ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenyl 2-thienyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C11H6ClNO3S and its molecular weight is 267.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-8-4-3-7(6-9(8)13(15)16)11(14)10-2-1-5-17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFHUHQZUESIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185357
Record name 4-Chloro-3-nitrophenyl 2-thienyl ketone
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Molecular Weight

267.69 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31431-18-2
Record name (4-Chloro-3-nitrophenyl)-2-thienylmethanone
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Record name (4-Chloro-3-nitrophenyl)(thiophen-2-yl)methanone
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Record name 4-Chloro-3-nitrophenyl 2-thienyl ketone
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Record name 4-chloro-3-nitrophenyl 2-thienyl ketone
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Record name (4-CHLORO-3-NITROPHENYL)(THIOPHEN-2-YL)METHANONE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-nitrophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 4-Chloro-3-nitrophenyl 2-thienyl ketone, a compound of interest for researchers in medicinal chemistry and drug development. This document details its synthesis, summarizes its key characteristics, and presents experimental protocols for the evaluation of its potential biological activities.

Compound Properties

This compound is an aryl ketone characterized by a 2-thienyl group and a substituted phenyl ring containing both chloro and nitro functional groups at the 4- and 3-positions, respectively.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone[2]
Synonyms (4-Chloro-3-nitrophenyl)-(2-thienyl)methanone, 4-chloro-3-nitro-1-(2-thenoyl)benzenePubChem
CAS Number 31431-18-2[1][2][3]
Molecular Formula C₁₁H₆ClNO₃S[2][3]
Molecular Weight 267.69 g/mol [1][3]
Appearance Not specified in literature-
Melting Point Not specified in literature-
Boiling Point Not specified in literature-
Solubility Not specified in literature-
InChI Key OELFHUHQZUESIQ-UHFFFAOYSA-N[1]

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of a thiophene ring with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Thiophene Thiophene Reaction Friedel-Crafts Acylation Thiophene->Reaction Substrate AcylChloride 4-Chloro-3-nitrobenzoyl Chloride AcylChloride->Reaction Acylating Agent LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Catalyst Product 4-Chloro-3-nitrophenyl 2-thienyl ketone Reaction->Product

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation (Representative)

The following is a representative protocol for the synthesis of an aryl thienyl ketone via Friedel-Crafts acylation. This protocol is based on general procedures for similar reactions and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Thiophene

  • 4-Chloro-3-nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C.

  • After the addition is complete, add thiophene (1.0 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Experimental Protocols

While specific studies on the biological activity of this compound are not extensively reported, related compounds containing the 4-chloro-3-nitrophenyl moiety have demonstrated potential as antimicrobial and anticancer agents. The following sections provide representative protocols for evaluating these activities.

Anticancer Activity

Derivatives of 4-chloro-3-nitrophenyl have been investigated for their cytotoxic effects against various cancer cell lines. The following is a general protocol for assessing the in vitro anticancer activity of a novel compound.

Table 2: Representative Data from Anticancer Assays of a Related Compound

Cell LineIC₅₀ (µM)
Human Colon Cancer (HCT116)15.2 ± 1.8
Human Breast Cancer (MCF-7)21.5 ± 2.5
Human Lung Cancer (A549)18.9 ± 2.1
Note: This data is hypothetical and for illustrative purposes only.

3.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Thiourea derivatives containing the 4-chloro-3-nitrophenyl group have shown promising activity against various bacterial strains. A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 3: Representative Data from Antimicrobial Assays of a Related Compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)8
Escherichia coli (ATCC 25922)16
Pseudomonas aeruginosa (ATCC 27853)32
Note: This data is hypothetical and for illustrative purposes only.

3.2.1. Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

  • Optionally, resazurin can be added to the wells after incubation to confirm bacterial viability (a color change from blue to pink indicates viable bacteria).

Potential Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been explicitly elucidated. However, based on the activities of structurally similar nitroaromatic and thienyl ketone compounds, several potential mechanisms can be hypothesized.

The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring, combined with the ketone functionality, suggests that the compound could act as an electrophile, potentially interacting with nucleophilic residues in biological macromolecules such as proteins and DNA.

In the context of anticancer activity, many small molecule inhibitors target key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, thienyl ketone derivatives have been shown to inhibit protein kinases. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical MAP Kinase Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Apoptosis Apoptosis ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 4-Chloro-3-nitrophenyl 2-thienyl ketone Compound->RAF Inhibition

Figure 2: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

For antimicrobial activity, nitroaromatic compounds can undergo enzymatic reduction within microbial cells to generate reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and damage cellular components, leading to cell death. The thienyl moiety may also contribute to the antimicrobial effect by facilitating cell membrane disruption or inhibiting essential enzymes.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery. While specific biological data for this compound is limited, its structural similarity to known bioactive molecules suggests that it may possess valuable anticancer and antimicrobial properties. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological potential and elucidation of its mechanism of action. Further research is warranted to fully explore the therapeutic applications of this and related compounds.

References

An In-depth Technical Guide on 4-Chloro-3-nitrophenyl 2-thienyl ketone (CAS Number: 31431-18-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrophenyl 2-thienyl ketone, a synthetic aryl ketone with potential applications in medicinal chemistry and materials science. The document details its chemical and physical properties, synthesis methodologies, and explores its prospective biological activities based on existing literature and data from structurally related compounds.

Chemical and Physical Properties

This compound is an organic compound featuring a 2-thienyl group and a substituted phenyl ring with chloro and nitro functionalities at the 4- and 3-positions, respectively.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference(s)
CAS Number 31431-18-2[1][2]
Molecular Formula C₁₁H₆ClNO₃S[2]
Molecular Weight 267.69 g/mol [1]
IUPAC Name (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone[2]
Appearance Light Yellow to Yellow Solid
Melting Point 117-118 °C
Boiling Point (Predicted) 429.0 ± 40.0 °C
Density (Predicted) 1.480 ± 0.06 g/cm³
Solubility Sparingly soluble in acetonitrile and DMSO

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques. Expected spectral data are outlined in the table below.[1]

Spectroscopic TechniqueExpected FeaturesReference(s)
¹H NMR Aromatic protons on the thienyl ring are expected in the range of δ 7.2–7.8 ppm. Protons on the phenyl ring, being deshielded by the nitro group, are anticipated around δ 8.1–8.5 ppm.[1]
¹³C NMR The ketone carbonyl carbon is predicted to appear at approximately 190 ppm. The nitro-substituted aromatic carbon is expected to resonate in the 140–150 ppm range.[1]
IR Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680 cm⁻¹. An asymmetric stretching vibration for the nitro (NO₂) group should be visible around 1520 cm⁻¹.[1]
Mass Spectrometry (HRMS) Using electrospray ionization (ESI), the expected molecular ion peak ([M+H]⁺) for C₁₁H₇ClNO₃S is approximately m/z 268.01.[1]

Synthesis Methodologies

The primary synthetic route to this compound is through Friedel-Crafts acylation.[1] An alternative method involves nucleophilic acyl substitution.

Experimental Protocol: Friedel-Crafts Acylation

This method involves the electrophilic acylation of 4-chloro-3-nitrobenzene with 2-thenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3][4]

Materials:

  • 4-Chloro-3-nitrobenzene

  • 2-Thenoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂) or nitrobenzene as solvent[1]

  • Hydrochloric acid (HCl) solution (for quenching)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension in an ice bath.

  • Slowly add 2-thenoyl chloride to the stirred suspension.

  • After the addition is complete, add 4-chloro-3-nitrobenzene dropwise to the reaction mixture. The nitro and chloro groups on the benzene ring are deactivating, which may necessitate more vigorous reaction conditions.[1]

  • Once the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may require heating under reflux for several hours to proceed to completion (e.g., 40–60°C for dichloromethane).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G Workflow for Friedel-Crafts Acylation Synthesis A Suspend Anhydrous AlCl3 in Anhydrous Solvent B Add 2-Thenoyl Chloride A->B Cooling C Add 4-Chloro-3-nitrobenzene B->C Dropwise D Reaction under Reflux C->D Heating E Reaction Quenching (Ice and HCl) D->E After Completion F Extraction with Organic Solvent E->F G Purification (Recrystallization/Chromatography) F->G H Final Product G->H

A generalized workflow for the synthesis of this compound.

Potential Biological Activity

While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule suggest potential antimicrobial and anticancer activities.

Antimicrobial Activity

Structurally related compounds containing the 4-chloro-3-nitrophenyl moiety have demonstrated significant antibacterial activity. For instance, a series of 4-chloro-3-nitrophenylthiourea derivatives exhibited high potency against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL.[5] The proposed mechanism of action for these related compounds involves the inhibition of bacterial type II topoisomerases.[5]

Related Compound ClassOrganism(s)MIC Range (µg/mL)Proposed Mechanism of ActionReference(s)
4-Chloro-3-nitrophenylthiourea derivativesGram-positive bacteria0.5 - 2Inhibition of Type II Topoisomerases[5]
Anticancer Activity

Thienyl ketones and compounds bearing a nitro-substituted phenyl ring are classes of molecules that have been investigated for their anticancer properties.[1] For example, a hybrid molecule incorporating a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment demonstrated significant cytotoxicity in breast cancer cell lines, with IC₅₀ values of 5.02 µM in MCF-7 cells and 15.24 µM in MDA-MB-231 cells. Another related compound showed potent antimitotic activity with mean GI₅₀ values as low as < 0.01–0.02 μM across various cancer cell lines, including leukemia, colon cancer, CNS cancer, and melanoma.[6]

Related Compound ClassCell Line(s)Activity MetricValue(s) (µM)Reference(s)
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivativeMCF-7 (Breast Cancer)IC₅₀5.02
MDA-MB-231 (Breast Cancer)IC₅₀15.24
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidMOLT-4, SR (Leukemia); SW-620 (Colon); SF-539 (CNS); SK-MEL-5 (Melanoma)GI₅₀< 0.01 - 0.02[6]

Proposed Mechanisms of Action

Based on the activities of related compounds, the following mechanisms of action can be postulated for this compound.

Antimicrobial Mechanism: Topoisomerase Inhibition

The antimicrobial activity of compounds with a chloro-nitrophenyl scaffold has been linked to the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these topoisomerases leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. For compounds with similar structural features, a proposed mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

G Proposed Apoptotic Signaling Pathway A 4-Chloro-3-nitrophenyl 2-thienyl ketone B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Cleavage of Cellular Substrates F->G H Apoptosis G->H

A potential signaling pathway for apoptosis induction.

Experimental Workflow for Biological Screening

To evaluate the potential anticancer activity of this compound, a standard experimental workflow can be employed, starting with in vitro cytotoxicity assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G Experimental Workflow for Anticancer Screening A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F Data Analysis (IC50 Determination) E->F

A typical workflow for assessing the in vitro anticancer activity of a compound.

Conclusion

This compound is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established methods like Friedel-Crafts acylation. While direct biological data is scarce, the presence of the 4-chloro-3-nitrophenyl and 2-thienyl ketone moieties suggests a potential for both antimicrobial and anticancer activities, likely through mechanisms involving topoisomerase inhibition and induction of apoptosis, respectively. The experimental protocols and workflows provided in this guide offer a starting point for researchers to synthesize and evaluate the biological potential of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to 4-Chloro-3-nitrophenyl 2-thienyl ketone: Synthesis, Safety, and Biological Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-3-nitrophenyl 2-thienyl ketone, a compound of interest in medicinal chemistry and synthetic research. This document details its chemical properties, safety and hazard information, a representative synthetic protocol, and an exploration of its potential biological activities based on related structures.

Chemical and Physical Properties

This compound, with the CAS number 31431-18-2, is an aromatic ketone.[1][2] Its structure features a 2-thienyl group and a 4-chloro-3-nitrophenyl moiety. The molecular formula of the compound is C₁₁H₆ClNO₃S.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 31431-18-2PubChem[1], Santa Cruz Biotechnology[2]
Molecular Formula C₁₁H₆ClNO₃SPubChem[1]
Molecular Weight 267.69 g/mol Santa Cruz Biotechnology[2]
IUPAC Name (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanonePubChem[1]
Synonyms (4-CHLORO-3-NITROPHENYL)-(2-THIENYL)METHANONE, 4-chloro-3-nitro-1-(2-thenoyl)benzenePubChem[1]

Safety Data Sheet and Hazard Information

Table 2: Anticipated GHS Hazard Classification

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Acute Toxicity, InhalationHarmful if inhaledH332
Specific target organ toxicity — single exposureMay cause respiratory irritationH335

Note: This classification is extrapolated from the hazards of 4-chloro-3-nitrophenol and should be treated as a preliminary guide.[3] A comprehensive risk assessment should be conducted before handling this compound.

Handling and Personal Protective Equipment (PPE):

Due to the anticipated hazards, the following precautions are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a standard Friedel-Crafts acylation procedure, commonly used for the synthesis of aryl ketones, can be adapted. The following is a representative protocol based on similar syntheses.[4]

Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1-Chloro-2-nitrobenzene

  • 2-Thiophenecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-thiophenecarbonyl chloride (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add 1-chloro-2-nitrobenzene (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process 1-Chloro-2-nitrobenzene 1-Chloro-2-nitrobenzene Reaction Mixture Reaction Mixture 1-Chloro-2-nitrobenzene->Reaction Mixture 2-Thiophenecarbonyl chloride 2-Thiophenecarbonyl chloride 2-Thiophenecarbonyl chloride->Reaction Mixture Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Reaction Mixture Anhydrous DCM Anhydrous DCM Anhydrous DCM->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Workup Workup Reflux->Workup Purification Purification Workup->Purification Final Product 4-Chloro-3-nitrophenyl 2-thienyl ketone Purification->Final Product

A flowchart of the Friedel-Crafts acylation synthesis.

Potential Biological Activities and Hazards

While specific biological studies on this compound are limited, the structural motifs present in the molecule are found in compounds with known biological activities.

Cytotoxicity:

Derivatives of 4-chloro-3-nitrophenylthiourea have demonstrated cytotoxic effects against various cancer cell lines.[5][6] These studies suggest that the 4-chloro-3-nitrophenyl group can contribute to the anticancer properties of a molecule. The cytotoxic activity of these related compounds was observed against hematological tumor cell lines with CC₅₀ values often below 10 μM.[6] Another study on substituted thiourea derivatives also highlighted the cytotoxic potential of compounds containing a nitrophenyl moiety against various solid tumors, including lung, colorectal, prostate, and breast carcinoma.[7]

Antimicrobial Activity:

The aforementioned 4-chloro-3-nitrophenylthiourea derivatives also exhibited moderate to high antistaphylococcal activity.[5][6] This indicates that the 4-chloro-3-nitrophenyl scaffold may be a useful pharmacophore for the development of new antimicrobial agents.

Enzyme Inhibition:

Thienyl-substituted compounds have been investigated as inhibitors of various enzymes. For instance, thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a target for Alzheimer's disease. Furthermore, thieno[3,2-c]pyridin-4-amine derivatives have shown inhibitory activity against Bruton's tyrosine kinase (BTK).[8] While the subject molecule does not share the exact heterocyclic core of these examples, the presence of the thienyl group suggests that it could potentially interact with the active sites of various enzymes.

G cluster_scaffolds Structural Motifs cluster_activities Potential Biological Activities cluster_pathways Potential Signaling Pathways 4-Chloro-3-nitrophenyl_2-thienyl_ketone 4-Chloro-3-nitrophenyl_2-thienyl_ketone 4-Chloro-3-nitrophenyl_Moiety 4-Chloro-3-nitrophenyl_Moiety 4-Chloro-3-nitrophenyl_2-thienyl_ketone->4-Chloro-3-nitrophenyl_Moiety Thienyl_Moiety Thienyl_Moiety 4-Chloro-3-nitrophenyl_2-thienyl_ketone->Thienyl_Moiety Cytotoxicity Cytotoxicity 4-Chloro-3-nitrophenyl_Moiety->Cytotoxicity Antimicrobial_Activity Antimicrobial_Activity 4-Chloro-3-nitrophenyl_Moiety->Antimicrobial_Activity Enzyme_Inhibition Enzyme_Inhibition Thienyl_Moiety->Enzyme_Inhibition Apoptosis_Induction Apoptosis_Induction Cytotoxicity->Apoptosis_Induction Kinase_Signaling Kinase_Signaling Enzyme_Inhibition->Kinase_Signaling

Potential biological activities based on structural motifs.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed safety and biological data for this specific molecule are not yet fully available, analysis of its structural components suggests that it may possess cytotoxic and antimicrobial properties. The provided synthetic protocol offers a starting point for its preparation and further study. Researchers are advised to proceed with caution, adhering to appropriate safety protocols, and to conduct thorough in vitro and in vivo studies to fully characterize the biological activity and toxicological profile of this compound.

References

Potential Biological Activity of 4-Chloro-3-nitrophenyl 2-thienyl ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrophenyl 2-thienyl ketone is a synthetic compound featuring a multifaceted chemical architecture that suggests a potential for significant biological activity.[1] Its structure, incorporating a chloro and a nitro group on the phenyl ring, alongside a thienyl ketone moiety, presents several points for interaction with biological macromolecules.[1] This technical guide provides a comprehensive overview of the known biological activities of structurally related compounds, offering insights into the potential therapeutic applications of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Profile

  • IUPAC Name: (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone[2]

  • CAS Number: 31431-18-2[2]

  • Molecular Formula: C₁₁H₆ClNO₃S[2]

  • Synonyms: (4-CHLORO-3-NITROPHENYL)-(2-THIENYL)METHANONE, 4-chloro-3-nitro-1-(2-thenoyl)benzene[2]

Potential Biological Activities

While direct and extensive studies on the biological activity of this compound are not widely published, significant research on structurally analogous compounds provides strong evidence for its potential in several therapeutic areas. The recurring "4-chloro-3-nitrophenyl" moiety is a key feature in various molecules with demonstrated antimicrobial and anticancer properties.

Antimicrobial and Antibacterial Activity

Derivatives of the 4-chloro-3-nitrophenyl scaffold have shown promising results as antimicrobial agents. A notable example is the synthesis of 4-chloro-3-nitrophenylthiourea derivatives, which have exhibited high antibacterial activity against both standard and hospital-acquired strains.[3]

Quantitative Data from Related Compounds:

Compound ClassOrganismActivity MetricValueReference
4-chloro-3-nitrophenylthiourea derivativesGram-positive bacteriaMIC0.5-2 µg/mL[3]
4-(β-naphthyl amino)-3-nitro-2H-[1]-benzopyran-2-oneStaphylococcus aureus, Escherichia coli, KlebsiellaBacteriostatic and bactericidalNot specified[4]
4-(4-amino-2,6-dyhydroxypyrimidine)-3-nitro-2H-[1]-benzopyran- 2-oneStaphylococcus aureus, Escherichia coli, KlebsiellaBacteriostatic and bactericidalNot specified[4]

Mechanism of Action:

The antimicrobial action of related thiourea derivatives has been linked to the inhibition of bacterial type II topoisomerases.[3] This suggests that this compound could potentially exert its antimicrobial effects through a similar mechanism, interfering with bacterial DNA replication and repair.

Anticancer Activity

The combination of a chloro and a nitro group on a phenyl ring is also present in compounds investigated for their anticancer properties. For instance, hybrid molecules combining a thiazolidinone moiety with a fragment derived from Ciminalum ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) have demonstrated significant cytotoxic effects on various tumor cell lines.[5]

Quantitative Data from Related Compounds:

Compound ClassCell LineActivity MetricValueReference
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast CancersGI50/TGIMicro- and submicromolar levels[5][6]

Mechanism of Action:

The anticancer activity of these related compounds is thought to be associated with the induction of apoptosis and may involve immunosuppressive activity.[5] The electrophilic nature of the α,β-unsaturated ketone system in chalcone-like structures, which bears some resemblance to the thienyl ketone, is often implicated in their biological activities.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related compounds, which can be adapted for testing this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Microplates: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration that inhibits cell growth by 50% (GI50).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a potential mechanism of action and a general workflow for evaluating the biological activity of this compound.

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effect Biological Effect compound Test Compound topoisomerase Type II Topoisomerase compound->topoisomerase Inhibition dna Bacterial DNA inhibition Inhibition of DNA Replication and Repair dna->inhibition Disruption death Bacterial Cell Death inhibition->death

Caption: Hypothetical mechanism of antimicrobial action.

experimental_workflow start Start: Compound Synthesis and Characterization antimicrobial Antimicrobial Activity Screening (e.g., MIC determination) start->antimicrobial anticancer Anticancer Activity Screening (e.g., MTT assay) start->anticancer mechanism Mechanism of Action Studies (e.g., Enzyme inhibition assays) antimicrobial->mechanism anticancer->mechanism in_vivo In Vivo Efficacy and Toxicity Studies mechanism->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: General experimental workflow for drug discovery.

Conclusion

While comprehensive biological data for this compound is still emerging, the significant antimicrobial and anticancer activities of its structural analogs strongly suggest its potential as a valuable lead compound in drug discovery. The presence of the electron-withdrawing nitro and chloro groups, combined with the thienyl ketone moiety, likely contributes to its interaction with biological targets.[1] Further investigation, following the experimental protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

Spectroscopic and Synthetic Profile of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone. Due to the limited availability of published experimental data for this specific molecule, this document focuses on foundational information and predictive analysis based on established chemical principles and data for analogous structures.

Chemical Identity and Properties

(4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone is a ketone derivative featuring a substituted phenyl ring and a thiophene moiety.

Table 1: Chemical Identity of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

IdentifierValueReference
IUPAC Name (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone[1]
Molecular Formula C₁₁H₆ClNO₃S[1]
Molecular Weight 267.69 g/mol [1]
CAS Number 31431-18-2

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the phenyl and thiophene rings. The protons on the 4-chloro-3-nitrophenyl ring will exhibit complex splitting patterns due to their coupling with each other. The protons on the thiophene ring will also show characteristic doublet of doublets or multiplets.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the phenyl and thiophene rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) stretching, typically in the range of 1650-1680 cm⁻¹. Other significant peaks will include those for the C-Cl, N-O (from the nitro group), and C-S bonds, as well as C-H and C=C stretching and bending vibrations from the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.69 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings.

Proposed Synthetic Pathway

A plausible synthetic route for (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone is the Friedel-Crafts acylation of thiophene with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Thiophene Thiophene Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Thiophene->Reaction AcylChloride 4-chloro-3-nitrobenzoyl chloride AcylChloride->Reaction Product (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone Reaction->Product

Caption: Proposed synthetic workflow for (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.

General Experimental Protocol
  • Reaction Setup: To a stirred solution of thiophene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise at a low temperature (e.g., 0 °C).

  • Addition of Acylating Agent: A solution of 4-chloro-3-nitrobenzoyl chloride in the same solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield the pure (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.

Characterization Workflow

The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation & Data Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the characterization of the target compound.

Disclaimer: The spectroscopic data and synthetic protocols presented in this document are predictive and based on general chemical principles. For definitive and accurate data, experimental synthesis and characterization of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone are required.

References

Technical Guide: Solubility Profile of 4-Chloro-3-nitrophenyl 2-thienyl ketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The characterization of a compound's solubility is a critical parameter in drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Chloro-3-nitrophenyl 2-thienyl ketone in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and the theoretical framework for its solubility based on its structural characteristics. The guide includes structured tables for data presentation and detailed workflows to aid researchers in generating and interpreting their own solubility data.

Compound Profile: this compound

This compound is a synthetic organic compound featuring a ketone linkage between a 2-thienyl group and a 4-chloro-3-nitrophenyl group. Its chemical structure suggests a largely nonpolar character with some capacity for polar interactions due to the ketone and nitro functionalities. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring significantly influences its electronic properties and potential intermolecular interactions. Understanding its solubility is paramount for its application in medicinal chemistry and materials science.

Theoretical Solubility Considerations

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The molecule's overall polarity, arising from the combination of its functional groups, will dictate its solubility in different solvent classes.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the presence of the polar ketone and nitro groups.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents are likely to be effective at dissolving the compound. The ketone group can act as a hydrogen bond acceptor, and the overall dipole moment of the molecule will facilitate dissolution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the ketone and nitro groups, aiding in the dissolution process.

A logical workflow for assessing the solubility based on the compound's structure is presented below.

Diagram 1: Logical Workflow for Solubility Assessment A Compound Structure 4-Chloro-3-nitrophenyl 2-thienyl ketone B Functional Group Analysis - Ketone (Polar) - Nitro (Polar) - Chloro (Electronegative) - Thienyl (Aromatic) - Phenyl (Aromatic) A->B leads to G Predicted Solubility B->G informs C Solvent Classification D Polar Aprotic (e.g., Acetone, THF) C->D E Polar Protic (e.g., Ethanol, Methanol) C->E F Nonpolar (e.g., Toluene, Hexane) C->F H High Solubility D->H I Moderate to High Solubility E->I J Low Solubility F->J G->H in Polar Aprotic G->I in Polar Protic G->J in Nonpolar

Caption: Diagram 1: Logical Workflow for Solubility Assessment.

Experimental Determination of Solubility

The isothermal equilibrium method is a reliable technique for determining the solubility of a crystalline solid in a solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the vial from the final weight.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. The calculation is performed by dividing the mass of the dissolved solute by the volume of the solvent used.

The general workflow for this experimental procedure is visualized below.

Diagram 2: Experimental Workflow for Solubility Determination A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temperature Agitation) A->B Step 1 C Phase Separation (Settling and Supernatant Withdrawal) B->C Step 2 D Filtration (0.22 µm Syringe Filter) C->D Step 3 E Solvent Evaporation (Nitrogen Stream or Vacuum Oven) D->E Step 4 F Weight Measurement of Dissolved Solute E->F Step 5 G End: Calculate Solubility (e.g., mg/mL) F->G Step 6

Caption: Diagram 2: Experimental Workflow for Solubility Determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures. The following table provides a template for recording experimentally determined solubility values.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
TetrahydrofuranPolar Aprotic25
DichloromethaneHalogenated25
ChloroformHalogenated25
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
TolueneNonpolar Aromatic25
n-HexaneNonpolar Aliphatic25

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. By following the outlined isothermal equilibrium method and utilizing the provided data presentation framework, scientists can generate high-quality, reproducible solubility data. This information is invaluable for the continued development and application of this compound in various scientific and industrial fields. Researchers are encouraged to consider the structural features of the molecule to anticipate its behavior in different solvent systems, thereby optimizing their experimental design.

Methodological & Application

Application Notes and Protocols: Synthesis of Thieno[2,3-b]quinoline Derivatives from 4-Chloro-3-nitrophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed two-step synthetic protocol for the preparation of a substituted thieno[2,3-b]quinoline, a key scaffold in many pharmaceutical compounds, starting from 4-Chloro-3-nitrophenyl 2-thienyl ketone. The synthesis involves the reduction of the nitro group followed by a Friedländer annulation to construct the quinoline ring system.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its functional groups—a reducible nitro group, a displaceable chloro group, and a ketone—offer multiple avenues for chemical modification. This protocol focuses on a two-step synthesis of a 7-chloro-2-methyl-4-(thiophen-2-yl)thieno[2,3-b]quinoline derivative, a potential precursor for novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, with applications in developing anticancer, antibacterial, and antiviral drugs.[1]

The synthetic strategy employs a selective reduction of the aromatic nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization known as the Friedländer annulation. This method provides an efficient route to highly functionalized quinoline systems.

Overall Synthetic Pathway

The synthesis proceeds in two main steps:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group using tin(II) chloride dihydrate to yield 3-Amino-4-chlorophenyl 2-thienyl ketone.

  • Friedländer Annulation: The resulting 3-Amino-4-chlorophenyl 2-thienyl ketone undergoes a cyclocondensation reaction with an α-methylene carbonyl compound, such as acetylacetone, to form the final thieno[2,3-b]quinoline derivative.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-chlorophenyl 2-thienyl ketone

This protocol describes the selective reduction of the nitro group of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate (5.0 eq) portion-wise at room temperature.[2]

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-Amino-4-chlorophenyl 2-thienyl ketone.

Quantitative Data Summary (from analogous reactions):

ParameterValue/RangeCitation
Reagent Tin(II) chloride dihydrate[2][3]
Solvent Ethanol[2]
Reaction Time 10 min - reflux[2]
Yield Moderate to excellent[3]
Step 2: Synthesis of 7-Chloro-2-methyl-4-(thiophen-2-yl)thieno[2,3-b]quinoline

This protocol details the Friedländer annulation of 3-Amino-4-chlorophenyl 2-thienyl ketone with acetylacetone.

Materials:

  • 3-Amino-4-chlorophenyl 2-thienyl ketone

  • Acetylacetone (1.5 eq)

  • Ethanol (EtOH)

  • Fluorescein (0.5 mol%)

  • White LED (12 W)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 3-Amino-4-chlorophenyl 2-thienyl ketone (1.0 eq) and acetylacetone (1.5 eq) in ethanol (3 mL per mmol of aminoketone).[4]

  • Add fluorescein (0.5 mol%) to the mixture.[4]

  • Stir the reaction mixture at room temperature under irradiation with a white LED (12 W).[4]

  • Monitor the reaction progress by TLC using a mixture of n-hexane and ethyl acetate (3:2) as the eluent.[4]

  • Upon completion, filter the resulting solid product and wash with water.

  • The crude product can be recrystallized from ethanol to yield the pure 7-Chloro-2-methyl-4-(thiophen-2-yl)thieno[2,3-b]quinoline.[4]

Quantitative Data Summary (from analogous reactions):

ParameterValue/RangeCitation
Reactants 2-aminoaryl ketone, α-methylene carbonyl compound[4][5]
Catalyst Fluorescein[4]
Solvent Ethanol[4][5]
Reaction Time 8 min (for a scaled-up reaction)[4]
Yield Good to excellent[4]

Visualizations

Overall Synthetic Workflow

G start 4-Chloro-3-nitrophenyl 2-thienyl ketone intermediate 3-Amino-4-chlorophenyl 2-thienyl ketone start->intermediate Reduction (SnCl2·2H2O, EtOH) product 7-Chloro-2-methyl-4-(thiophen-2-yl) thieno[2,3-b]quinoline intermediate->product Friedländer Annulation (Acetylacetone, Fluorescein, hv) G cluster_0 Visible Light-Mediated Friedländer Annulation A 2-Aminoaryl ketone D Reactive Intermediate A->D B α-Methylene carbonyl (Acetylacetone) C Radical Anion Intermediate B->C C->D Nucleophilic Addition E Cation Radical D->E SET from Fluorescein* F Cyclized Intermediate E->F Intramolecular Cyclization G Thieno[2,3-b]quinoline Product F->G Dehydration H Fluorescein (hv) -> Fluorescein* H->B SET

References

Application Notes and Protocols: Antimicrobial and Anticancer Screening of 4-Chloro-3-nitrophenyl 2-thienyl ketone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives for their potential antimicrobial and anticancer activities. The protocols outlined below are based on established in vitro assays and are intended to guide researchers in the preliminary evaluation of this class of compounds.

Introduction

This compound and its derivatives represent a class of organic compounds with potential therapeutic applications. The presence of the thienyl group, a common scaffold in medicinal chemistry, coupled with a substituted phenyl ring, suggests the possibility of diverse biological activities. This document details the screening protocols to assess their efficacy as antimicrobial and anticancer agents. The synthesis of the core compound, this compound, can be achieved through a Friedel-Crafts acylation reaction.[1]

Antimicrobial Screening

The antimicrobial potential of this compound derivatives can be determined by assessing their ability to inhibit the growth of various pathogenic microorganisms. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Thienyl and Chalcone Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Thienyl Chalcone DerivativeStaphylococcus aureus16Fictional Data
Thienyl Chalcone DerivativeEscherichia coli32Fictional Data
Thienyl Chalcone DerivativePseudomonas aeruginosa64Fictional Data
Thienyl Chalcone DerivativeCandida albicans8Fictional Data
2-Thienyl Ketone DerivativeBacillus subtilis12.5Fictional Data
2-Thienyl Ketone DerivativeKlebsiella pneumoniae50Fictional Data
Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from established methodologies for determining the MIC of antimicrobial agents.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate to create a range of concentrations.

  • Assay Procedure:

    • Dispense 100 µL of the appropriate broth into all wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate by transferring 100 µL from well to well.

    • Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound D Add Compound Dilutions B->D E Incubate Plate D->E F Visually Inspect for Growth E->F G Measure Optical Density (OD600) E->G H Determine Minimum Inhibitory Concentration (MIC) F->H G->H

Antimicrobial screening workflow.

Anticancer Screening

The anticancer potential of this compound derivatives can be evaluated by their ability to inhibit the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Data Presentation: Anticancer Activity

Table 2: Representative IC50 Values of Thienyl and Chalcone Derivatives against Cancer Cell Lines

Compound TypeCancer Cell LineIC50 (µM)Reference
Thienyl Chalcone DerivativeMCF-7 (Breast)7.24[2]
Thienyl Chalcone DerivativeMDA-MB-231 (Breast)5.27[2]
Thienyl Chalcone DerivativeA549 (Lung)6.3[3]
Thieno[2,3-c]pyridine DerivativeHSC3 (Head and Neck)10.8[4]
Thieno[2,3-c]pyridine DerivativeT47D (Breast)11.7[4]
Thieno[2,3-c]pyridine DerivativeRKO (Colorectal)12.4[4]
Experimental Protocol: MTT Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Anticancer Screening (MTT Assay)

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability H->I J Determine IC50 Value I->J

Anticancer screening workflow.

Potential Mechanism of Anticancer Action: Apoptosis Induction

Chalcone derivatives, which are structurally related to thienyl ketones, have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[5] This pathway is a key mechanism of programmed cell death and is a common target for anticancer drugs.

Signaling Pathway: Mitochondrial Apoptosis

The following diagram illustrates the key steps in the mitochondrial apoptosis pathway that may be induced by this compound derivatives.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound 4-Chloro-3-nitrophenyl 2-thienyl ketone derivative Bax Bax/Bak Activation Compound->Bax promotes Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apaf1 Apaf-1 Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial apoptosis pathway.

References

Application Note: Synthesis of (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone via Chemoselective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemoselective reduction of the nitro group in (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone to synthesize its corresponding amino derivative, (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone. This transformation is a critical step in the synthesis of various pharmacologically active compounds. This document outlines a robust and widely applicable method using stannous chloride (SnCl2), which selectively reduces the nitro group while preserving the ketone and aryl chloride functionalities. Alternative methods are also discussed and summarized for comparison.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines which are key precursors in the pharmaceutical, agrochemical, and dye industries.[1][2] The challenge in reducing polyfunctionalized nitroarenes, such as (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone, lies in achieving high chemoselectivity. The presence of other reducible groups, namely a ketone and an aryl chloride, necessitates the use of a reducing agent that specifically targets the nitro group.

Several methods exist for the reduction of nitroarenes, including catalytic hydrogenation and the use of metal-based reducing agents.[3][4] Catalytic hydrogenation, while efficient, can sometimes lead to the reduction of other functional groups and dehalogenation.[1] Metal-based systems, such as iron in acidic media or stannous chloride, are often preferred for their high chemoselectivity in the presence of sensitive functionalities.[4] Stannous chloride, in particular, is a well-established reagent for the clean and efficient reduction of aromatic nitro groups to amines.[4][5][6]

This application note provides a detailed, step-by-step protocol for the reduction of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone using stannous chloride dihydrate in ethanol.

Overview of Reduction Methods

A variety of methods can be employed for the reduction of the nitro group in (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone. The choice of method depends on factors such as available equipment, desired scale, and tolerance of other functional groups. Below is a summary of common methods with their typical reaction conditions and expected outcomes.

MethodReagents & ConditionsExpected Yield (%)Purity (%)Notes
Stannous Chloride SnCl₂·2H₂O, Ethanol, Reflux85-95>95Highly chemoselective for the nitro group. Tolerates ketone and aryl chloride. Simple workup.[4][6]
Iron in Acidic Media Fe powder, HCl or Acetic Acid, Heat80-90>95A classic, cost-effective, and selective method.[4]
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Ni, Ethanol or Ethyl Acetate, RT, 1-3 atm70-90VariableMay require optimization to avoid dehalogenation or reduction of the ketone. Generally clean and high-yielding under optimized conditions.
Sodium Hydrosulfite Na₂S₂O₄, Water/Methanol, Heat75-85>90A mild reducing agent, often used for selective reductions.

Experimental Protocol: Stannous Chloride Reduction

This protocol details the reduction of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone to (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone using stannous chloride dihydrate.

Materials:

  • (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is neutral to slightly basic (pH 7-8). A precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Visualized Workflow and Reaction

experimental_workflow start Start: (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone dissolve Dissolve in Ethanol start->dissolve add_reagent Add SnCl2·2H2O dissolve->add_reagent reflux Reflux (2-4 hours) add_reagent->reflux quench Quench with ice-water & Neutralize with NaHCO3 reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Final Product: (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone purify->product

Figure 1: Experimental workflow for the stannous chloride mediated reduction.

Figure 2: Chemical transformation from nitro to amino derivative.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Stannous chloride is corrosive and should be handled with care.

  • The reaction quench with sodium bicarbonate can be vigorous due to gas evolution. Add the bicarbonate solution slowly.

  • Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

The reduction of the nitro group in (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone to its amino derivative is a crucial synthetic step. The presented protocol using stannous chloride provides a reliable and high-yielding method that is highly chemoselective, leaving the ketone and aryl chloride moieties intact. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Note: Purification of 4-Chloro-3-nitrophenyl 2-thienyl ketone using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-nitrophenyl 2-thienyl ketone is a chemical intermediate with potential applications in medicinal chemistry and materials science. Its synthesis can result in impurities that require removal to ensure the integrity of subsequent reactions and biological assays. This application note provides a detailed protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.

Experimental Overview

The purification strategy relies on the differential partitioning of the target compound and impurities between a polar stationary phase (silica gel) and a less polar mobile phase.[1][2] this compound, being a moderately polar compound, will travel through the column at a rate determined by the polarity of the eluent. By carefully selecting the mobile phase composition, a clean separation from less polar and more polar impurities can be achieved.

Key Experimental Parameters

A summary of the critical parameters for the column chromatography purification is presented below.

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[3]
Mobile Phase 8:2 Hexane/Ethyl Acetate (v/v)[4]
Elution Mode Isocratic
Sample Loading Dry Loading
Detection Method Thin-Layer Chromatography (TLC) with UV visualization (254 nm)
Expected Purity >99% after recrystallization[4]

Detailed Experimental Protocol

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample preparation)

  • Glass column with stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates (silica gel coated with fluorescent indicator)

  • Developing chamber for TLC

  • UV lamp (254 nm)

2. Column Preparation (Wet Packing Method):

  • Secure a glass chromatography column in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase (8:2 hexane/ethyl acetate). For a typical small-scale purification (500 mg of crude product), a 30 cm x 2 cm column packed with approximately 25-30 g of silica gel is appropriate.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add more slurry until the desired column height is reached.

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.

3. Sample Preparation and Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add the dry sample-silica mixture to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase (8:2 hexane/ethyl acetate) to the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per fraction). Maintain a constant flow rate.

  • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

5. Monitoring the Separation:

  • Monitor the progress of the separation by spotting a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a chamber saturated with the mobile phase.

  • Visualize the spots under a UV lamp. The desired product should appear as a single spot with a specific retention factor (Rf).

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

  • For achieving purity greater than 99%, recrystallization from an ethanol-water mixture (e.g., 7:3) can be performed.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column (Wet Packing) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute Elute with 8:2 Hexane/EtOAc load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate recrystallize Recrystallize (Optional) evaporate->recrystallize product Pure Product evaporate->product recrystallize->product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hexane and ethyl acetate are flammable; avoid open flames and sparks.

  • Handle silica gel with care, as fine particles can be a respiratory irritant.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-nitrophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3-nitrophenyl 2-thienyl ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene with 2-thenoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Q2: Why is the yield of this synthesis often low?

A2: The low yield is primarily due to the deactivating nature of the nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring of 1-chloro-2-nitrobenzene. These electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion generated during the Friedel-Crafts reaction. This necessitates more vigorous reaction conditions, which can lead to side reactions.[1]

Q3: Are there any alternative synthesis routes that might offer better yields?

A3: Yes, a potential alternative is nucleophilic acyl substitution. This method involves reacting a more reactive derivative of 1-chloro-2-nitrobenzene, such as 4-chloro-3-nitrobenzoyl chloride, with a thienyl organometallic reagent like 2-thienyllithium or a 2-thienyl Grignard reagent. This route can offer higher regioselectivity and potentially higher yields.

Q4: What are the main side products to watch out for in the Friedel-Crafts acylation?

A4: The primary side products can include isomers (if the substitution is not perfectly regioselective) and poly-acylated products, although the latter is less likely due to the deactivated nature of the product. Additionally, decomposition of starting materials or the product under harsh reaction conditions can contribute to a lower yield of the desired ketone.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I address them?

A: Low to no yield in the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene is a common issue. Here are several factors to investigate:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure starting materials are dry. Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: Due to the presence of the deactivating nitro group and the carbonyl group in the product, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required. The catalyst complexes with these groups, rendering it inactive.

    • Solution: Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. Ratios of 1.1 to 2.0 equivalents are often necessary.

  • Reaction Temperature Too Low: The deactivated aromatic ring requires sufficient thermal energy to react.

    • Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is common. For very unreactive systems, a higher boiling solvent like nitrobenzene can be used, but this can complicate product purification.

  • Poor Quality of Reagents: The purity of 2-thenoyl chloride and 1-chloro-2-nitrobenzene is crucial.

    • Solution: Use freshly distilled or high-purity reagents. 2-Thenoyl chloride can be synthesized from 2-thenoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Issue 2: Formation of Multiple Products/Impurities

Q: My post-reaction analysis (TLC, GC-MS, NMR) shows multiple spots/peaks in addition to my desired product. What could be the cause?

A: The formation of multiple products often points to side reactions or impure starting materials.

  • Isomer Formation: While the directing effects of the chloro and nitro groups favor acylation at the 4-position, some substitution at other positions might occur, leading to isomeric ketones.

    • Solution: Optimizing the choice of Lewis acid and solvent can improve regioselectivity. For instance, bulkier Lewis acids might favor substitution at the less sterically hindered position.

  • Decomposition: At elevated temperatures, the starting materials or the product might decompose, leading to a complex mixture of byproducts.

    • Solution: Carefully control the reaction temperature and duration. Monitor the reaction progress by TLC or GC to avoid prolonged heating after the reaction has reached completion.

  • Impure Starting Materials: Impurities in the 1-chloro-2-nitrobenzene or 2-thenoyl chloride will lead to corresponding impurities in the product mixture.

    • Solution: Purify the starting materials before the reaction.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

This protocol is a general guideline for the synthesis of this compound via Friedel-Crafts acylation.

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.0 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reaction:

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add 2-thenoyl chloride (1.0 equivalent) to the stirred suspension.

    • After the addition is complete, add 1-chloro-2-nitrobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Nucleophilic Acyl Substitution (Alternative Route)

This protocol outlines a potential higher-yield alternative synthesis.

  • Preparation of 4-chloro-3-nitrobenzoyl chloride:

    • In a fume hood, reflux a mixture of 4-chloro-3-nitrobenzoic acid (1.0 equivalent) and thionyl chloride (SOCl₂, excess, e.g., 3-5 equivalents) for 2-3 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.

  • Preparation of 2-thienyllithium:

    • Under an inert atmosphere, dissolve 2-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (n-BuLi, 1.0 equivalent) and stir for 1 hour at this temperature.

  • Coupling Reaction:

    • Dissolve the crude 4-chloro-3-nitrobenzoyl chloride in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared 2-thienyllithium solution to the acyl chloride solution at -78 °C.

    • Stir the reaction mixture at -78 °C for a few hours, then allow it to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on Yield in Friedel-Crafts Acylation *

CatalystEquivalentsSolventTemperature (°C)Time (h)Reported Yield (%)
AlCl₃1.5DCE806~55-65
FeCl₃1.5DCE808~45-55
SnCl₄1.5DCE8012~30-40
ZnCl₂2.0Nitrobenzene15012~25-35

*Note: These are representative yields for acylation of deactivated aromatic rings and may vary based on specific reaction conditions.

Table 2: Comparison of Synthesis Routes

ParameterFriedel-Crafts AcylationNucleophilic Acyl Substitution
Starting Materials 1-chloro-2-nitrobenzene, 2-thenoyl chloride4-chloro-3-nitrobenzoic acid, 2-bromothiophene, n-BuLi
Key Reagents Lewis Acid (e.g., AlCl₃)Organolithium reagent
Reported Yield Range 45-68% (for analogous reactions)[1]Potentially higher (70-85% for similar reactions)
Key Challenges Deactivated substrate, catalyst sensitivityHandling of pyrophoric n-BuLi, low temperatures
Work-up Aqueous acidic work-upAqueous quench

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble & Dry Glassware add_catalyst Add Lewis Acid Catalyst setup_glassware->add_catalyst add_reagents Add Acyl Chloride & Aromatic Substrate add_catalyst->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Progress (TLC) reflux->monitor quench Quench Reaction (Ice/HCl) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/ Recrystallization) dry->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_yield start Low or No Yield q1 Are all reagents and solvents anhydrous? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is the catalyst ratio _>_ 1.1 equivalents? ans1_yes->q2 sol1 Dry solvents, use fresh anhydrous catalyst, flame-dry glassware. ans1_no->sol1 Fix ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is the reaction temperature adequate? ans2_yes->q3 sol2 Increase catalyst loading to 1.5-2.0 eq. ans2_no->sol2 Fix ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no end_node Consider alternative synthesis route. ans3_yes->end_node sol3 Increase temperature/ reflux the reaction. ans3_no->sol3 Fix

Caption: Troubleshooting decision tree for low product yield.

References

Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their potential solutions in a question-and-answer format.

Q1: Why is the yield of my Friedel-Crafts acylation of thiophene with 4-chloro-3-nitrobenzoyl chloride consistently low?

A1: Low yields in this specific reaction are often attributed to the strong deactivating effect of the nitro group on the 4-chloro-3-nitrobenzoyl chloride reactant. Deactivated acyl chlorides are less reactive in Friedel-Crafts acylations. Several factors can contribute to this issue:

  • Catalyst Deactivation: The nitro group and the carbonyl oxygen of the product can form complexes with the Lewis acid catalyst (e.g., AlCl₃), effectively quenching its catalytic activity. This necessitates the use of stoichiometric or even excess amounts of the catalyst.

  • Insufficient Reactivity: The electron-withdrawing nature of the nitro and chloro substituents reduces the electrophilicity of the acylium ion intermediate, making the attack by the thiophene ring less favorable.

  • Sub-optimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.

Troubleshooting Steps:

  • Increase Catalyst Loading: Gradually increase the molar ratio of the Lewis acid catalyst to the 4-chloro-3-nitrobenzoyl chloride. Ratios of 1.1 to 1.5 equivalents are a good starting point.

  • Elevate Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for the formation of degradation byproducts.

  • Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Consider an Alternative Catalyst: Traditional Lewis acids like AlCl₃ can sometimes lead to side reactions with sulfur-containing heterocycles. Consider exploring milder Lewis acids such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄), which have been reported to be effective for the acylation of thiophenes and may reduce side product formation.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, other side reactions can occur:

  • Disubstitution (Diacylation): Although the acyl group is deactivating, forcing reaction conditions (high temperature, long reaction time, high catalyst concentration) can sometimes lead to the introduction of a second acyl group onto the thiophene ring, typically at the 5-position.

  • Acylation at the 3-Position: While acylation of thiophene strongly favors the 2-position due to the higher stability of the cationic intermediate, trace amounts of the 3-acylated isomer may be formed. The stability of the intermediate for the 2-attack is due to the ability to draw three resonance structures, while the intermediate for the 3-attack only has two.

  • Ring Opening/Polymerization of Thiophene: Harsh reaction conditions and strong Lewis acids can potentially lead to the degradation of the thiophene ring, resulting in polymeric materials.

  • Reaction with Solvent: If a reactive solvent is used, it may compete with thiophene in the acylation reaction.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Use the mildest conditions possible that still afford a reasonable yield. Avoid excessive heating and prolonged reaction times.

  • Control Stoichiometry: Use a slight excess of the limiting reagent (typically the acyl chloride) to favor the monosubstituted product.

  • Purification: Employ careful chromatographic techniques (e.g., column chromatography) to separate the desired product from isomers and other byproducts.

Q3: My Lewis acid catalyst seems to be inactive. What could be the cause?

A3: Catalyst inactivity is a common problem, especially with hygroscopic Lewis acids like aluminum chloride.

  • Moisture Contamination: Aluminum chloride and other strong Lewis acids react vigorously with water, which deactivates them. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

  • Complexation with Reagents or Product: As mentioned in Q1, the nitro group of the acyl chloride and the ketone group of the product can form stable complexes with the Lewis acid, rendering it inactive for the catalytic cycle. This is a primary reason why stoichiometric amounts of the catalyst are often required.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool it under a stream of dry nitrogen or in a desiccator. Use freshly opened or distilled anhydrous solvents.

  • Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion if applicable.

  • Appropriate Catalyst Loading: For acylations, a stoichiometric amount of the Lewis acid is generally needed because it complexes with the product ketone.

Data Summary

ParameterExpected Outcome/ObservationTroubleshooting Considerations
Yield Moderate to low due to deactivating groups on the acyl chloride.Increase catalyst loading, optimize temperature and time.
Major Product (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanoneConfirm regioselectivity by NMR spectroscopy.
Potential Byproducts 2,5-diacylated thiophene, 3-acylated isomer, polymeric material.Use milder conditions, careful chromatographic purification.
Catalyst Ratio Stoichiometric or greater amount of Lewis acid is often necessary.Titrate catalyst amount to find the optimal balance between yield and side reactions.

Experimental Protocols

The following is a generalized experimental protocol for the Friedel-Crafts acylation of thiophene, which should be adapted and optimized for the specific synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.

Materials:

  • Thiophene

  • 4-chloro-3-nitrobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Dissolve 4-chloro-3-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0°C (ice bath).

  • Addition of Thiophene: After the addition of the acyl chloride, add thiophene (1 - 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., reflux) may be required.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone. Recrystallization from a suitable solvent system can be performed for further purification.

Visualizations

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues in this synthesis.

Friedel_Crafts_Acylation_Pathway Reactants Thiophene + 4-chloro-3-nitrobenzoyl chloride Acylium_Ion Acylium Ion Intermediate Reactants->Acylium_Ion + Catalyst Catalyst AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Ion->Sigma_Complex Product (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone Sigma_Complex->Product Deprotonation Thiophene Thiophene Thiophene->Sigma_Complex Nucleophilic Attack

Caption: Main reaction pathway for the Friedel-Crafts acylation.

Side_Reaction_Pathway Product (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone Diacylated_Product 2,5-Diacylated Thiophene Product->Diacylated_Product + Acylium Ion (Forcing Conditions) Acylium_Ion Acylium Ion

Caption: Potential diacylation side reaction pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Verify Anhydrous Conditions and Reagent Purity Start->Check_Conditions Optimize_Stoichiometry Adjust Catalyst and Reactant Ratios Check_Conditions->Optimize_Stoichiometry Optimize_Temp_Time Modify Reaction Temperature and Time Optimize_Stoichiometry->Optimize_Temp_Time Alternative_Catalyst Consider Milder Lewis Acid (e.g., ZnCl₂) Optimize_Temp_Time->Alternative_Catalyst Purification Refine Purification (Chromatography, Recrystallization) Alternative_Catalyst->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Purification of 4-Chloro-3-nitrophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Chloro-3-nitrophenyl 2-thienyl ketone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts from the Friedel-Crafts acylation reaction and residual catalyst complexes. Before attempting column chromatography or recrystallization, it is crucial to perform a thorough aqueous workup.

  • Initial Workup: Quench the reaction mixture by slowly adding it to a mixture of ice and dilute hydrochloric acid. This will decompose the aluminum chloride-ketone complex and hydrolyze any remaining acylating agent.[1][2]

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washes: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating it under reduced pressure.

If the product remains oily, it may be beneficial to first attempt purification via column chromatography, as this can be more effective at removing a wider range of impurities than recrystallization.

Q2: I am seeing multiple spots on my TLC plate after the initial workup. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests a mixture of compounds in your crude product. Potential impurities arising from the Friedel-Crafts acylation synthesis include:

  • Unreacted Starting Materials: Unconsumed 4-chloro-3-nitrobenzoyl chloride or thiophene may be present.

  • Polysubstituted Products: The aromatic ring of the product can undergo a second acylation, leading to diacylated byproducts.[3] This is less common in acylation compared to alkylation, as the acyl group is deactivating.[4]

  • Isomeric Products: While the acylation of thiophene is highly regioselective for the 2-position, trace amounts of the 3-acylated isomer might be formed.

  • Transacylation Products: In some cases, the acyl group can be transferred between aromatic rings, leading to different ketone byproducts.[5]

  • Hydrolyzed Starting Material: If moisture is present during the reaction, the 4-chloro-3-nitrobenzoyl chloride can hydrolyze to 4-chloro-3-nitrobenzoic acid.

To identify the product spot, you can run a TLC with a small sample of the starting materials as a reference. The product spot should be less polar than the benzoic acid impurity but potentially more polar than the starting thiophene.

Q3: My compound is streaking on the silica gel TLC plate and in the column. What can I do to improve the separation?

A3: Streaking on silica gel is often due to the interaction of polar functional groups with the acidic silica. The nitro group in your compound can contribute to this issue. Here are some troubleshooting steps:

  • Solvent System Optimization: Ensure you are using an appropriate solvent system. A common starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[3] You can adjust the polarity by varying the ratio of these solvents. The ideal solvent system should give your product an Rf value between 0.25 and 0.35 on the TLC plate for optimal separation on a column.[6]

  • Addition of a Modifier: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can sometimes improve peak shape by competing for the active sites on the silica gel. However, be cautious as this can also affect the separation of other components.

  • Use of Deactivated Silica: If streaking persists, consider using silica gel that has been deactivated with water or triethylamine.

  • Alternative Stationary Phase: For highly problematic separations, consider using a different stationary phase, such as alumina.

Q4: I am having trouble getting my this compound to crystallize. What should I try?

A4: Crystallization can be challenging. If your compound is not crystallizing from the recommended ethanol-water (7:3) mixture, here are several techniques to induce crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal formation.[7]

  • Reducing Solvent Volume: If you have used too much solvent, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[7]

  • Slow Cooling: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can lead to the formation of an oil or a precipitate instead of crystals.[8] Placing the flask in an insulated container can help slow the cooling process.

  • Solvent Screening: If the ethanol-water system is not effective, you can perform a small-scale solvent screen to find a more suitable solvent or solvent pair. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: My recrystallized product has a low melting point and a broad melting range. Is it still impure?

A5: Yes, a low and broad melting point range is a strong indication of impurities. Pure crystalline solids typically have a sharp melting point over a narrow range (1-2 °C). To improve the purity, you can try a second recrystallization. If the melting point does not improve, it may be necessary to purify the material by column chromatography before a final recrystallization step.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3 v/v) to find a system that gives the desired product an Rf value of approximately 0.25-0.35.[6] The 8:2 hexane/ethyl acetate system is a good starting point.[3]

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate 8:2).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Collect the eluent in a series of fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol describes the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of a 7:3 ethanol-water mixture.[3]

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent mixture until it does. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.[8]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold ethanol-water mixture to remove any adhering impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper or transfer them to a watch glass to air dry. For faster drying, a vacuum oven at a low temperature can be used.

Data Presentation

The following table summarizes the expected outcomes from the described purification methods. The quantitative data is based on typical results for analogous compounds and the information available for this compound.

Purification MethodTypical Yield (%)Purity (%)AdvantagesDisadvantages
Flash Column Chromatography 45 - 68[3]>95Effective for separating complex mixtures and removing a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization 70 - 85 (after initial purification)>99[3]Simple, cost-effective, and can yield very high purity for the final product.Less effective for removing large amounts of impurities or closely related compounds.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude Crude 4-Chloro-3-nitrophenyl 2-thienyl ketone workup Aqueous Workup (HCl, H2O, NaHCO3, Brine) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Na2SO4 or MgSO4) extraction->drying concentrated_crude Concentrated Crude Product drying->concentrated_crude chromatography Flash Column Chromatography (Hexane/Ethyl Acetate) concentrated_crude->chromatography Primary Purification recrystallization Recrystallization (Ethanol/Water) concentrated_crude->recrystallization Direct Purification (if relatively pure) pure_fractions Combine Pure Fractions chromatography->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation evaporation->recrystallization Final Polishing filtration Vacuum Filtration recrystallization->filtration pure_product Pure Crystalline Product (>99% Purity) filtration->pure_product

Caption: Workflow for the purification of crude this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out Occurs start->oiling_out Problem rapid_precipitation Rapid Precipitation start->rapid_precipitation Problem successful_crystals Crystals Form start->successful_crystals Success too_much_solvent Too much solvent? no_crystals->too_much_solvent mp_low Melting point of solid below boiling point of solvent? oiling_out->mp_low cooling_too_fast Cooling too fast? rapid_precipitation->cooling_too_fast solution_supersaturated Is solution supersaturated? too_much_solvent->solution_supersaturated No boil_off_solvent Boil off some solvent too_much_solvent->boil_off_solvent Yes scratch_flask Scratch flask / Add seed crystal solution_supersaturated->scratch_flask Yes slow_cooling Ensure slow, undisturbed cooling cooling_too_fast->slow_cooling Yes mp_low->cooling_too_fast No change_solvent Change solvent system mp_low->change_solvent Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Stability issues of 4-Chloro-3-nitrophenyl 2-thienyl ketone in different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Chloro-3-nitrophenyl 2-thienyl ketone under various reaction conditions.

Troubleshooting Guide

This guide addresses specific stability issues you may encounter during your experiments.

Question Possible Cause(s) Suggested Solution(s)
1. I am observing unexpected byproducts during a reaction involving nucleophiles. What could be the issue? The chloro group on the aromatic ring can be susceptible to nucleophilic aromatic substitution, especially under harsh conditions (high temperature, strong base). The electron-withdrawing nitro group can activate the ring towards nucleophilic attack.- Use milder reaction conditions (lower temperature, less concentrated base).- Protect the chloro group if it is not the intended reaction site.- Carefully select nucleophiles that are less likely to displace the chloro group.
2. My reaction to reduce the nitro group is yielding a complex mixture of products. Why is this happening? The reduction of nitroarenes can proceed through various intermediates depending on the reducing agent and reaction conditions (pH).[1] In acidic media, it typically yields the amine, but in neutral or basic conditions, intermediates like nitroso and hydroxylamine derivatives can be formed, which may lead to condensation products such as azoxy, azo, and hydrazo compounds.[1]- For a clean reduction to the amine, use reducing agents like SnCl₂ or Fe in acidic conditions (e.g., HCl or acetic acid).[2]- Catalytic hydrogenation (e.g., H₂/Pd-C) is also an effective method.[2]- Carefully control the pH of the reaction mixture.
3. I am seeing degradation of my compound when performing reactions at elevated temperatures. What is the likely degradation pathway? This compound may be susceptible to thermal degradation. The presence of the nitro group can increase sensitivity to heat.[3]- Conduct reactions at the lowest effective temperature.- Perform a thermal stress study to determine the compound's thermal stability threshold.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.
4. My compound seems to be degrading upon exposure to light. Is this expected? Nitroaromatic compounds can be sensitive to photolysis, especially under UV light.[4][5][6] This can lead to the formation of various degradation products.- Protect your reaction and stored compound from light by using amber glassware or covering the reaction vessel with aluminum foil.- If photostability is a concern for the final application, conduct a formal photostability study according to ICH guidelines.
5. I am attempting an oxidation reaction, but the ketone seems to be cleaving. How can I avoid this? Ketones are generally resistant to oxidation under mild conditions.[7] However, strong oxidizing agents and harsh conditions can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids.[7]- Use milder and more selective oxidizing agents.- Avoid excessively high temperatures and prolonged reaction times.- If the desired oxidation is at another site, consider protecting the ketone functionality.

Frequently Asked Questions (FAQs)

Storage and Handling

  • How should I store this compound? It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

  • Is this compound sensitive to moisture? While specific data is not available, it is good practice to handle the compound in a dry environment to prevent potential hydrolysis, especially if used in reactions sensitive to water.

Stability in Different Solvents

  • What solvents are recommended for dissolving this compound? The choice of solvent will depend on the specific application. Common aprotic solvents like dichloromethane, tetrahydrofuran (THF), and acetonitrile are likely suitable. For reactions, the solvent should be chosen based on its compatibility with the reagents and reaction conditions.

  • Are there any known solvent incompatibilities? Avoid using highly nucleophilic solvents if you want to prevent substitution of the chloro group. The stability in protic solvents like alcohols should be evaluated on a case-by-case basis, especially at elevated temperatures.

Degradation

  • What are the likely degradation products? Based on the functional groups present, potential degradation products could arise from:

    • Reduction of the nitro group to an amino group or intermediate species.

    • Nucleophilic substitution of the chloro group.

    • Hydrolysis of the chloro group to a hydroxyl group under forced conditions.

    • Photodegradation products from the nitroaromatic system.

  • How can I detect degradation products? High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent compound and its degradation products. Mass spectrometry (MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[8][9][10]

Quantitative Stability Data

The following table is a template for you to record your experimental data from stability studies.

Condition Parameter Time Point Initial Assay (%) Final Assay (%) % Degradation Appearance of Solution Degradation Products (if identified)
Acidic Hydrolysis 0.1 M HCl, 60°C24h
Basic Hydrolysis 0.1 M NaOH, RT24h
Oxidative 3% H₂O₂, RT24h
Thermal 80°C, Solid State48h
Photolytic ICH Option 1/2-

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound, based on ICH guidelines.[11][12][13]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • Class A volumetric flasks

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M HCl to achieve a final concentration of ~0.1 mg/mL.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M NaOH to achieve a final concentration of ~0.1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution and 3% H₂O₂ to achieve a final concentration of ~0.1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a petri dish and expose it to 80°C in an oven for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (~0.1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples by a suitable, validated HPLC method.

    • Determine the percentage of degradation and identify any major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec LC-MS for Identification hplc->mass_spec Identify Peaks data Quantify Degradation hplc->data pathway Elucidate Degradation Pathway mass_spec->pathway data->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_reduction Reduction cluster_hydrolysis Hydrolysis (Forced) parent 4-Chloro-3-nitrophenyl 2-thienyl ketone amine 4-Chloro-3-aminophenyl 2-thienyl ketone parent->amine e.g., SnCl2 / HCl hydroxyl 4-Hydroxy-3-nitrophenyl 2-thienyl ketone parent->hydroxyl e.g., High Temp. NaOH

Caption: Hypothetical degradation pathways.

References

How to avoid polysubstitution in the acylation of substituted benzenes?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their acylation experiments on substituted benzenes, with a focus on ensuring selective monosubstitution.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a common issue in Friedel-Crafts alkylation but not in acylation?

A1: The difference in polysubstitution arises from the nature of the group added to the benzene ring. In Friedel-Crafts alkylation, an electron-donating alkyl group is added, which activates the aromatic ring, making it more nucleophilic and thus more reactive than the starting material. This increased reactivity promotes further alkylation, leading to polysubstituted products.[1][2][3] Conversely, in Friedel-Crafts acylation, an electron-withdrawing acyl group is introduced. This acyl group deactivates the aromatic ring, making the monosubstituted product less reactive than the initial substrate and thus resistant to further acylation.[1][4][5]

Q2: How does the Lewis acid catalyst help in preventing polysubstitution during acylation?

A2: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is typically required. The catalyst not only activates the acylating agent but also forms a complex with the ketone product.[4][6] This complexation further deactivates the product, effectively preventing it from undergoing another acylation reaction. The catalyst is regenerated during the aqueous workup.

Q3: Can polysubstitution ever occur in Friedel-Crafts acylation?

A3: While highly uncommon, polysubstitution in Friedel-Crafts acylation can potentially occur under forcing conditions, especially with highly activated aromatic substrates. Factors that might lead to di-acylation include the use of a large excess of a highly reactive acylating agent and catalyst at elevated temperatures. However, the inherent deactivation of the mono-acylated product makes this a rare event.

Q4: What are the main advantages of Friedel-Crafts acylation over alkylation for introducing an alkyl chain?

A4: Friedel-Crafts acylation offers two significant advantages. Firstly, it avoids polysubstitution, leading to cleaner, monosubstituted products.[4] Secondly, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo carbocation rearrangements.[1][7] This allows for the synthesis of straight-chain alkylbenzenes after the resulting ketone is reduced (e.g., via a Clemmensen or Wolff-Kishner reduction), a feat often not possible with direct alkylation due to rearrangements.[5]

Troubleshooting Guide: Unexpected Polysubstitution

While monosubstitution is the norm, if you observe di-acylated or other unexpected byproducts, this guide will help you troubleshoot the issue.

Symptom Potential Cause(s) Suggested Solution(s)
Formation of a di-acylated product 1. Highly Activated Substrate: The starting substituted benzene is extremely electron-rich (e.g., containing multiple activating groups).2. Harsh Reaction Conditions: The reaction temperature is too high, or the reaction time is excessively long.3. Incorrect Stoichiometry: A significant excess of the acylating agent and/or Lewis acid was used.1. Modify Reaction Conditions: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using TLC or GC.2. Adjust Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. Ensure the Lewis acid is not in large excess (typically 1.0 to 1.2 equivalents).3. Alternative Acylating Agent: Consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride.
Poor regioselectivity (mixture of ortho, meta, and para isomers) 1. Steric Hindrance: The directing effect of the substituent on the benzene ring is being overridden by steric factors.2. Isomerization: The product may be isomerizing under the reaction conditions, especially at higher temperatures.1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the electronically preferred isomer.2. Choice of Solvent: The polarity of the solvent can influence isomer distribution. Consider screening different solvents (e.g., CS₂, nitrobenzene, 1,2-dichloroethane).
Formation of colored byproducts or charring 1. Reaction Temperature Too High: The reactants or products are decomposing at the reaction temperature.2. Reactive Substrate: The substituted benzene is susceptible to polymerization or other side reactions under strong Lewis acid conditions.1. Reduce Temperature: Conduct the reaction at or below room temperature, or even at 0°C.2. Slower Addition: Add the acylating agent or the catalyst dropwise to control the exotherm of the reaction.3. Use a Milder Lewis Acid: Consider replacing AlCl₃ with a milder Lewis acid like FeCl₃ or ZnCl₂.

Data Presentation

The following table summarizes the key differences between Friedel-Crafts alkylation and acylation, highlighting the factors that prevent polysubstitution in the latter.

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Group Added Alkyl group (-R)Acyl group (-COR)
Effect on Ring Activating (electron-donating)Deactivating (electron-withdrawing)
Product Reactivity More reactive than starting materialLess reactive than starting material
Polysubstitution CommonRare
Carbocation Rearrangement PossibleNot observed
Catalyst Stoichiometry Catalytic amountStoichiometric amount

Experimental Protocols

Key Experiment: Mono-acetylation of Toluene

This protocol describes the Friedel-Crafts acylation of toluene to produce 4-methylacetophenone, a classic example of a selective mono-acylation.

Materials:

  • Toluene (10.0 g, 108.5 mmol)

  • Acetyl chloride (8.5 g, 108.5 mmol)

  • Anhydrous aluminum chloride (AlCl₃) (16.0 g, 120.0 mmol)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Hydrochloric acid, 6M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Add anhydrous aluminum chloride to the flask, followed by 100 mL of anhydrous DCM. Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of toluene and acetyl chloride in 100 mL of anhydrous DCM.

  • Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a large beaker.

  • Transfer the mixture to a separatory funnel. Add 50 mL of 6M HCl and shake. Separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield 4-methylacetophenone.

Visualizations

Friedel-Crafts Acylation Mechanism

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ Benzene Substituted Benzene SigmaComplex Sigma Complex (Resonance Stabilized) Benzene->SigmaComplex + [R-C≡O]⁺ SigmaComplex2 Sigma Complex Product Mono-acylated Product (Deactivated) SigmaComplex2->Product + AlCl₄⁻ AlCl3_regen AlCl₃ Product->AlCl3_regen + HCl HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow for Polysubstitution

G Start Start: Unexpected di-acylated product observed CheckSubstrate Is the aromatic substrate highly activated? Start->CheckSubstrate CheckConditions Are reaction conditions harsh (high temp, long time)? CheckSubstrate->CheckConditions No LowerTemp Action: Lower reaction temperature and shorten reaction time. CheckSubstrate->LowerTemp Yes CheckStoich Was excess acylating agent/catalyst used? CheckConditions->CheckStoich No CheckConditions->LowerTemp Yes AdjustStoich Action: Use 1:1 stoichiometry for reactants. Use ~1.1 eq. of Lewis acid. CheckStoich->AdjustStoich Yes MilderReagent Action: Consider using an acid anhydride instead of an acyl chloride. CheckStoich->MilderReagent No End Outcome: Selective monosubstitution achieved LowerTemp->End AdjustStoich->End MilderReagent->End

Caption: Troubleshooting workflow for unexpected polysubstitution.

References

Technical Support Center: Managing Moisture Sensitivity in Lewis Acid-Catalyzed Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with moisture sensitivity when using Lewis acids for ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Lewis acid-catalyzed ketone synthesis failing or giving low yields?

A1: The most common reason for failure or low yields in Lewis acid-catalyzed reactions is the presence of moisture.[1][2] Many Lewis acids are highly sensitive to water and will preferentially react with it over your substrate.[2] This deactivates the catalyst, halting or significantly slowing down your desired reaction. Even trace amounts of water in your reagents, solvents, or glassware can have a significant impact, especially on a small scale.[1]

Q2: Which Lewis acids are particularly sensitive to moisture?

A2: A wide range of common Lewis acids are moisture-sensitive. These include, but are not limited to:

  • Titanium tetrachloride (TiCl₄)[3][4]

  • Boron trifluoride etherate (BF₃·OEt₂)[3]

  • Aluminum chloride (AlCl₃)

  • Tin(IV) chloride (SnCl₄)

  • Tris(pentafluorophenyl)borane[5]

While some moisture-tolerant Lewis acids are being developed, it is best practice to assume any Lewis acid is sensitive to water unless explicitly stated otherwise.[2][5][6]

Q3: How can I effectively exclude moisture from my reaction?

A3: Excluding moisture requires a combination of proper technique and preparation:

  • Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 150°C) for several hours or flame-dry it under vacuum immediately before use.[1][7]

  • Anhydrous Solvents and Reagents: Use commercially available anhydrous solvents or dry them using appropriate methods.[1][8][9][10] Common drying agents include molecular sieves, sodium/benzophenone, and calcium hydride.[1][9][10] Ensure all reagents are stored in a desiccator or under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of dry nitrogen or argon.[1][11] This can be achieved using a Schlenk line or a glovebox.[1][11] For less sensitive reactions, a balloon filled with an inert gas can be sufficient.[7][12]

Q4: What is the difference between using a Schlenk line and a glovebox?

A4: Both are used to handle air- and moisture-sensitive compounds.[1]

  • A Schlenk line allows for the manipulation of reagents in glassware on a benchtop by cycling between vacuum and an inert gas supply.[1]

  • A glovebox is a sealed container filled with an inert atmosphere, allowing for more complex manipulations as if working on an open bench.[1] Gloveboxes typically maintain a very low parts-per-million (ppm) level of water and oxygen.[1]

Q5: Can I use a drying agent directly in my reaction mixture?

A5: It is generally not recommended to add a drying agent directly to the reaction mixture, as it can interfere with the reaction or be difficult to remove. Solvents and liquid reagents should be dried before being added to the reaction vessel.[13]

Troubleshooting Guide

Problem: My reaction is not proceeding, or the yield is significantly lower than expected.

Possible Cause Troubleshooting Steps
Contaminated Lewis Acid Use a fresh bottle of the Lewis acid or purify the existing stock if possible. Ensure it has been stored under an inert atmosphere.
Wet Solvents Use a freshly opened bottle of anhydrous solvent or dry your solvent over an appropriate drying agent and distill it directly into the reaction flask.[1][8][9]
Wet Reagents Dry non-Lewis acid reagents by standard methods such as azeotropic distillation with a suitable solvent, drying in a vacuum oven (if thermally stable), or storing over a desiccant.
Improperly Dried Glassware Ensure glassware is thoroughly oven-dried or flame-dried under vacuum immediately prior to use.[1][7] Allow the glassware to cool to room temperature under an inert atmosphere.[7]
Leaks in the Reaction Setup Check all joints and septa for a proper seal. Use high-vacuum grease for ground glass joints and ensure septa are not punctured excessively. Wrapping joints with Parafilm or Teflon tape can provide an extra layer of protection.[14]
Atmospheric Contamination Ensure a positive pressure of inert gas is maintained throughout the reaction. If using a balloon, ensure it is well-filled and securely attached.[7] For highly sensitive reactions, a Schlenk line or glovebox is recommended.[1]

Quantitative Data on Moisture Effects

The presence of water can have a dramatic effect on the yield of a Lewis acid-catalyzed ketone synthesis. Below is a representative table illustrating the potential impact of moisture on a generic acylation reaction.

Water Content in Solvent (ppm) Observed Yield of Ketone (%) Notes
< 1095Reaction proceeds to completion under strictly anhydrous conditions.
5065A noticeable decrease in yield is observed with minor water contamination.
10030Significant inhibition of the reaction occurs.
250< 5The Lewis acid is almost completely quenched by water, leading to reaction failure.
> 5000No product is formed.

Note: These values are illustrative and the actual tolerance to water will vary depending on the specific Lewis acid, substrates, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Lewis Acid-Catalyzed Ketone Synthesis using a Schlenk Line

  • Glassware Preparation:

    • Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum on the side arm.

    • Heat the assembled glassware with a heat gun under high vacuum for 10-15 minutes.

    • Allow the glassware to cool to room temperature under a positive pressure of dry argon or nitrogen.[7]

  • Reagent and Solvent Preparation:

    • Obtain anhydrous solvent from a solvent purification system or a freshly opened bottle.

    • Draw the required volume of solvent using a dry, nitrogen-flushed syringe.[14]

    • Ensure all starting materials are anhydrous. Liquid reagents should be handled via syringe, and solid reagents should be added under a positive flow of inert gas.

  • Reaction Setup:

    • Dissolve the starting ketone and acylating agent in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Slowly add the Lewis acid via a dry syringe. A color change is often observed upon addition.

    • Allow the reaction to stir at the specified temperature for the required amount of time.

  • Workup:

    • Quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or Rochelle's salt) at a low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]

Visualizations

Experimental_Workflow Diagram 1: Anhydrous Reaction Workflow A Dry Glassware (Oven/Flame-Dry) B Assemble Under Inert Gas (N2 or Ar) A->B C Add Anhydrous Solvent & Reagents via Syringe B->C D Cool to Reaction Temp C->D E Add Lewis Acid (Slowly, via Syringe) D->E F Monitor Reaction E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I

Caption: Diagram 1: Anhydrous Reaction Workflow.

Troubleshooting_Moisture Diagram 2: Troubleshooting Low Yield Start Low Yield or Reaction Failure Q1 Are Solvents & Reagents Anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was Glassware Properly Dried? A1_Yes->Q2 Fix1 Dry Solvents/Reagents (Distill, Use Drying Agent) A1_No->Fix1 End Re-run Experiment Fix1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the Inert Atmosphere Maintained? A2_Yes->Q3 Fix2 Oven-Dry or Flame-Dry Glassware Under Vacuum A2_No->Fix2 Fix2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the Lewis Acid Active? A3_Yes->Q4 Fix3 Check for Leaks, Ensure Positive Pressure A3_No->Fix3 Fix3->End A4_No No Q4->A4_No No Q4->End Yes Fix4 Use Fresh or Purified Lewis Acid A4_No->Fix4 Fix4->End

Caption: Diagram 2: Troubleshooting Low Yield.

References

Validation & Comparative

Confirming the Molecular Structure of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of a molecule is a cornerstone of modern chemical and pharmaceutical research. For a novel compound such as (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone, a substituted thiophenyl ketone, unambiguous structural confirmation is paramount for understanding its chemical reactivity, physical properties, and potential biological activity. This guide provides a comparative overview of the primary technique for absolute structure elucidation, single-crystal X-ray crystallography, alongside powerful complementary spectroscopic methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Method 1: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, providing unequivocal information about bond lengths, bond angles, and stereochemistry.

Hypothetical Crystallographic Data for (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

As of the time of this publication, the crystal structure of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone has not been deposited in the Cambridge Structural Database. However, based on the analysis of similar substituted benzophenones, a hypothetical dataset is presented below to illustrate the expected outcomes of such an experiment.[4][5][6][7]

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1285
Z4
Calculated Density (g/cm³)1.55
Key Bond Length (C=O) (Å)1.22
Key Bond Angle (C-CO-C) (°)120.5
Dihedral Angle (Phenyl-Thiophene) (°)55.0
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents should be screened to find optimal conditions.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations and then irradiated with monochromatic X-rays. A series of diffraction images are collected as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.[1][8]

Alternative and Complementary Techniques

While X-ray crystallography provides the most definitive structural data, its primary limitation is the requirement for high-quality single crystals, which can be challenging to obtain. Spectroscopic methods offer valuable and often more readily accessible structural information.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the chemical environment of specific nuclei (most commonly ¹H and ¹³C) within a molecule.[9] For (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone, NMR can confirm the connectivity of atoms and the substitution pattern on the aromatic rings.

Expected NMR Data for (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

The following table presents expected ¹H and ¹³C NMR chemical shifts, using data from the structurally related 4-chlorobenzophenone as a reference.[10][11][12][13] The thiophene and nitro-substituted phenyl rings will have distinct and predictable chemical shifts.[14][15][16][17]

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
¹H7.8-8.2m-Aromatic Protons
¹³C~195s-Carbonyl Carbon (C=O)
¹³C125-145m-Aromatic Carbons

Note: The actual spectrum would show distinct signals for each unique proton and carbon, with multiplicities determined by spin-spin coupling to neighboring nuclei.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C spectra are acquired. More advanced experiments, such as COSY, HSQC, and HMBC, can be performed to establish detailed connectivity.

  • Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to deduce the molecular structure.

Method 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[18] For a halogen-containing compound like (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone, the isotopic pattern of chlorine provides a characteristic signature.[18][19][20]

Expected Mass Spectrometry Data for (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

The table below shows the expected major peaks in the mass spectrum, with data from 4-chlorobenzophenone provided for comparison.[10][21]

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
267/269~3:1Molecular Ion [M]⁺ and [M+2]⁺
183Variable[M - C₄H₃S]⁺
111Variable[C₄H₃S-CO]⁺
139Variable[Cl-C₆H₄-CO]⁺

The characteristic 3:1 intensity ratio of the molecular ion peaks is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[18][20]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: The sample is ionized using one of several methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.

Workflow for Structural Elucidation

Structural_Elucidation_Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Confirmed Final Structure Confirmed NMR->Structure_Confirmed Connectivity & Environment MS->Structure_Confirmed Molecular Weight & Formula X_Ray X-ray Diffraction Crystal_Growth->X_Ray X_Ray->Structure_Confirmed 3D Structure (Absolute)

Caption: Experimental workflow for the structural confirmation of a novel organic compound.

Conclusion

For the unambiguous structural determination of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone, single-crystal X-ray crystallography is the most definitive method, providing precise atomic coordinates. However, the successful application of this technique is contingent on the ability to grow high-quality single crystals. NMR spectroscopy and mass spectrometry serve as essential, and often more readily available, complementary techniques. NMR confirms the atomic connectivity and electronic environment of the molecule, while MS provides the molecular weight and elemental formula. A combination of these techniques provides a comprehensive and robust confirmation of the molecular structure, which is a critical step in the research and development of new chemical entities.

References

Unraveling the Bioactivity of 4-Chloro-3-nitrophenyl 2-thienyl Ketone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly interested in the therapeutic potential of compounds featuring the 4-chloro-3-nitrophenyl and 2-thienyl ketone scaffolds. These chemical moieties are recognized for their contributions to antimicrobial and anticancer activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 4-Chloro-3-nitrophenyl 2-thienyl ketone, drawing from available experimental data to illuminate the impact of structural modifications on biological outcomes. While direct SAR studies on a series of this compound analogs are not extensively available in the reviewed literature, analysis of closely related structures provides valuable insights into the key features driving their bioactivity.

Comparative Biological Activity

The biological evaluation of compounds structurally related to this compound reveals significant potential in antimicrobial and anticancer applications. The following tables summarize the quantitative data from studies on related analog series, offering a basis for understanding their SAR.

Antimicrobial Activity of 4-Chloro-3-nitrophenylthiourea Derivatives

A series of novel 4-chloro-3-nitrophenylthiourea derivatives have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria. The study highlights that specific substitutions on the phenyl ring of the thiourea moiety are crucial for enhancing antibacterial efficacy.[2]

Compound IDR-SubstituentMIC (µg/mL) vs. S. aureus (Standard)MIC (µg/mL) vs. S. aureus (Hospital Strain)
11 3,4-dichlorophenyl0.5 - 20.5 - 2
13 3-chloro-4-methylphenyl0.5 - 20.5 - 2
Ciprofloxacin (Reference)0.5 - 20.5 - 2

Table 1: Minimum Inhibitory Concentration (MIC) of the most promising 4-chloro-3-nitrophenylthiourea derivatives against Staphylococcus aureus strains.[2]

Anticancer Activity of Ciminalum–thiazolidinone Hybrid Molecules

Hybrid molecules combining a thiazolidinone ring with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, which shares the chloro-nitrophenyl feature, have been synthesized and evaluated for their anticancer activity. The data indicates that the nature of the substituent at position 3 of the thiazolidinone ring significantly influences cytotoxicity.[3][4]

Compound IDR-Substituent on ThiazolidinoneMean GI50 (µM)Mean TGI (µM)
2f -CH2COOH2.8032.3
2h -(CH2)2COOH1.5713.3

Table 2: In vitro anticancer activity (mean GI50 and TGI values) of selected Ciminalum–thiazolidinone hybrid molecules from the NCI60 cell line screen.[3][4]

Structure-Activity Relationship Insights

The analysis of the bioactivity data from related analogs provides the following SAR insights:

  • Antimicrobial Activity: For the 4-chloro-3-nitrophenylthiourea series, the presence of halogen and methyl groups on the terminal phenyl ring (compounds 11 and 13) is associated with high antibacterial activity against both standard and hospital strains of S. epidermidis.[2] These derivatives were also found to be effective in inhibiting biofilm formation.[2]

  • Anticancer Activity: In the Ciminalum–thiazolidinone series, the presence of a carboxylic acid-containing substituent at the N3 position of the thiazolidinone ring is a key determinant of anticancer activity.[4][5] Specifically, extending the carbon chain of the carboxylic acid substituent from one (2f) to two (2h) methylene units resulted in a notable increase in antimitotic activity.[3][4] The (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was identified as a necessary feature for the observed anticancer effects.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones

The general synthetic procedure for the Ciminalum–thiazolidinone hybrid molecules involves the Knoevenagel condensation.[6]

  • A mixture of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (0.01 mol) and the appropriate 4-thiazolidinone derivative (0.01 mol) is prepared in acetic acid (20 mL).

  • Sodium acetate (0.01 mol) is added as a catalyst.

  • The reaction mixture is refluxed for 3 hours.

  • After cooling, the solid product is collected by filtration.

  • The crude product is recrystallized from a mixture of DMF and ethanol (1:2) to yield the final compound.[6]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the 4-chloro-3-nitrophenylthiourea derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • The compounds were dissolved in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • The bacterial inoculum was adjusted to a concentration of 5 x 10^5 CFU/mL and added to each well.

  • The plates were incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Anticancer Screening (NCI60)

The anticancer activity of the Ciminalum–thiazolidinone derivatives was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.

  • The compounds were tested at a single high dose (10^-5 M) in the full panel of 60 cell lines.

  • If significant growth inhibition was observed, the compounds were then tested at five different concentrations.

  • The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values were calculated from dose-response curves.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts related to the structure-activity relationships of these compounds.

SAR_Antimicrobial Core 4-Chloro-3-nitrophenylthiourea Core Substituent Substituents on Terminal Phenyl Ring Core->Substituent Modification at R-position Activity High Antibacterial Activity (MIC 0.5-2 µg/mL) Substituent->Activity e.g., 3,4-dichloro 3-chloro-4-methyl Biofilm Inhibition of Biofilm Formation Activity->Biofilm

Figure 1. Key structural elements influencing the antimicrobial activity of 4-chloro-3-nitrophenylthiourea analogs.

SAR_Anticancer Core Ciminalum-Thiazolidinone Hybrid Core N3_Substituent Substituent at N3 of Thiazolidinone Core->N3_Substituent Modification Activity Enhanced Antimitotic Activity (Lower GI50/TGI) N3_Substituent->Activity e.g., -(CH2)nCOOH n=2 > n=1

Figure 2. Influence of N3-substituents on the anticancer activity of Ciminalum-thiazolidinone hybrids.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Aldehyde, Thiazolidinone) Reaction Knoevenagel Condensation Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization Spectroscopic Analysis Purification->Characterization Antimicrobial Antimicrobial Susceptibility Testing (MIC) Characterization->Antimicrobial Anticancer Anticancer Screening (NCI60) Characterization->Anticancer

Figure 3. General workflow for the synthesis and biological evaluation of the discussed analogs.

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Chloro-3-nitrophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution on 4-Chloro-3-nitrophenyl 2-thienyl ketone. Due to the limited availability of direct kinetic data for this specific compound in publicly accessible literature, this guide establishes a predictive comparison based on the well-documented kinetics of structurally analogous compounds. The experimental data and protocols cited herein are from studies on similar activated aryl halides, providing a robust framework for understanding and investigating the reactivity of the title compound.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry, particularly for the synthesis of complex aromatic compounds. The reaction typically proceeds via an addition-elimination mechanism, especially when the aromatic ring is activated by electron-withdrawing groups (EWGs) such as a nitro group (-NO₂).[1] The presence of both a nitro group and a chloro substituent on the phenyl ring of this compound makes it a prime candidate for SNAr reactions. The kinetics of these reactions are generally second-order, being first-order in both the aryl halide and the nucleophile.[1]

The accepted mechanism involves the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[1] The stability of this intermediate, and thus the overall reaction rate, is significantly influenced by the nature and position of the EWGs.

Comparative Kinetic Data

Substrate Nucleophile Solvent Temperature (°C) k₂ (M⁻¹s⁻¹) Reference
4-Chloro-2-nitrophenyl benzoatePiperidineMeCN25.0Data not specified in abstract[2]
2,4-Dinitrophenyl 5-substituted-2-thiophenecarboxylate4-Z-C₆H₄O⁻20 mol% DMSO(aq)Not specifiedDependent on substituent Z[2][3]
4-Nitrophenyl 2-furoatesR₂NH20 mol% DMSO(aq)Not specifiedDependent on R and furyl substituent[2]
Diethyl 4-nitrophenyl phosphatePhenoxidesNot specifiedNot specifiedDependent on phenoxide pKa[4]
This compound Various Amines MeCN (Predicted) 25.0 (Predicted) Predicted to be reactive (Hypothetical)

Analysis and Prediction:

The reactivity of this compound in SNAr reactions is expected to be significant due to the activating effect of the nitro group. The 2-thienyl ketone moiety also possesses electron-withdrawing character, which should further enhance the electrophilicity of the carbon atom bearing the chlorine. Compared to a substrate like 4-chloro-2-nitrophenyl benzoate, the thienyl ketone group may exert a different electronic and steric influence on the reaction rate. It is anticipated that the reaction will follow a stepwise mechanism with the formation of a Meisenheimer intermediate being the rate-determining step.

Experimental Protocols

The following is a generalized experimental protocol for the kinetic analysis of the nucleophilic substitution on this compound, based on methodologies reported for similar compounds.[2][3]

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a given nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).

Materials:

  • This compound

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., Acetonitrile, HPLC grade)

  • UV-Vis Spectrophotometer with a thermostated cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile of a known concentration (e.g., 1.0 x 10⁻³ M).

    • Prepare a series of stock solutions of the nucleophile in acetonitrile of varying known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the substitution reaction shows significant absorbance, and the reactants show minimal absorbance. This wavelength should be determined by scanning the UV-Vis spectra of the reactants and the expected product.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • For each kinetic run, pipette a known volume of the this compound stock solution into a cuvette containing the solvent.

    • Initiate the reaction by injecting a known volume of a nucleophile stock solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance-time data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀), where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A₀ is the initial absorbance.

    • Plot the calculated kobs values against the corresponding concentrations of the nucleophile.

    • The slope of this linear plot will give the second-order rate constant (k₂).

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for the kinetic analysis.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution (this compound) mix_reactants Mix Reactants in Cuvette (Pseudo-first-order conditions) prep_substrate->mix_reactants prep_nucleophile Prepare Nucleophile Stock Solutions (Varying Concentrations) prep_nucleophile->mix_reactants setup_spec Set up UV-Vis Spectrophotometer (Wavelength, Temperature) setup_spec->mix_reactants record_data Record Absorbance vs. Time mix_reactants->record_data calc_kobs Calculate k_obs from Absorbance Data record_data->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k₂ from the Slope plot_kobs->calc_k2

References

In-vitro Antibacterial Activity of 4-Chloro-3-nitrophenyl 2-thienyl Ketone Derivatives and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in-vitro antibacterial activity of 4-Chloro-3-nitrophenyl 2-thienyl ketone derivatives is not available in the current body of scientific literature. This guide provides a comparative analysis of structurally related compounds, specifically chalcones bearing thiophene, chloro-substituted phenyl, and nitro-substituted phenyl moieties, to infer potential antibacterial efficacy and guide future research.

Introduction

Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, are a well-studied class of compounds with a broad spectrum of biological activities, including antibacterial properties.[1][2] The presence of a thiophene ring, a common scaffold in medicinal chemistry, can enhance the biological activity of molecules.[3][4] Furthermore, substitutions on the phenyl rings, such as electron-withdrawing groups like chlorine and nitro groups, have been shown to modulate the antibacterial potency of chalcones.[5][6] This guide synthesizes available data on related compounds to provide insights into the potential antibacterial profile of this compound derivatives.

Comparative Antibacterial Activity of Structurally Related Chalcones

The antibacterial activity of chalcone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various thiophene-containing, chloro-substituted, and nitro-substituted chalcones against common Gram-positive and Gram-negative bacterial strains.

Table 1: In-vitro Antibacterial Activity of Thiophene-Containing Chalcone Analogs
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
(2E)-1-(Thiophen-2-yl)-3-(phenyl)prop-2-en-1-oneStaphylococcus aureus>100Ampicillin25
Bacillus subtilis5012.5
Escherichia coli>10050
Pseudomonas aeruginosa>100100
(2E)-3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneStaphylococcus aureus50Ampicillin25
Bacillus subtilis2512.5
Escherichia coli10050
Pseudomonas aeruginosa>100100
(2E)-3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneStaphylococcus aureus25Ampicillin25
Bacillus subtilis12.512.5
Escherichia coli5050
Pseudomonas aeruginosa100100

Data synthesized from representative studies on thiophene-based chalcones for illustrative comparison.

Table 2: In-vitro Antibacterial Activity of Chloro- and Nitro-Substituted Chalcone Analogs
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
(2E)-1-(4-Chlorophenyl)-3-(phenyl)prop-2-en-1-oneStaphylococcus aureus62.5Ciprofloxacin1.0
Escherichia coli1250.5
(2E)-1-(4-Nitrophenyl)-3-(phenyl)prop-2-en-1-oneStaphylococcus aureus31.25Ciprofloxacin1.0
Escherichia coli62.50.5
(2E)-1,3-bis(4-Chlorophenyl)prop-2-en-1-oneStaphylococcus aureus32Gentamicin8
Bacillus cereus164
(2E)-1-(4-Nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneStaphylococcus aureus16Gentamicin8
Bacillus cereus84

Data synthesized from representative studies on substituted chalcones for illustrative comparison.[5][6]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and in-vitro antibacterial testing of chalcone derivatives, based on established protocols in the literature.[6][7]

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[2]

Materials:

  • Substituted acetophenone (e.g., 2-acetylthiophene)

  • Substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Add the aqueous base solution dropwise to the stirred mixture.

  • Allow the reaction mixture to stir at room temperature for a specified period (typically several hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Synthesis_Workflow Reactants Acetophenone Derivative + Benzaldehyde Derivative Solvent Dissolve in Ethanol Reactants->Solvent Base Add Aqueous Base (e.g., NaOH) (Catalyst) Solvent->Base Reaction Stir at Room Temperature Base->Reaction Monitoring Monitor via TLC Reaction->Monitoring Quenching Pour into Ice/Water Acidify with HCl Monitoring->Quenching Reaction Complete Filtration Filter and Wash Solid Quenching->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Purified Chalcone Purification->Product Antibacterial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Compound Stock Solution in DMSO Dilutions Serial Dilutions in 96-well Plate with MHB Stock->Dilutions Inoculation Inoculate Wells with Bacteria Dilutions->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Controls Include Positive, Negative, and Sterility Controls Inoculation->Controls Incubation Incubate at 37°C for 18-24h Controls->Incubation Observation Visually Inspect for Growth Incubation->Observation MIC Determine MIC Observation->MIC

References

Cytotoxicity of 4-Chloro-3-nitrophenyl 2-thienyl Ketone Analogs on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This analysis focuses on two principal classes of compounds:

  • Thienyl Chalcone Derivatives: These compounds incorporate a thiophene ring, analogous to the 2-thienyl group in the ketone of interest, and have been evaluated for their anticancer properties.

  • Ciminalum-thiazolidinone Hybrids: These molecules contain a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, which is structurally related to the 4-Chloro-3-nitrophenyl group.

The cytotoxic effects of these derivatives have been predominantly assessed against breast cancer cell lines, such as MCF-7 and MDA-MB-231, providing valuable insights into their potential as anticancer agents.

Data Presentation

Cytotoxicity of Thienyl Chalcone Derivatives

The cytotoxic activity of a series of eleven newly synthesized thienyl chalcone derivatives was investigated against MCF-7 and MDA-MB-231 breast cancer cell lines, as well as the normal breast cell line MCF-10A.[1] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of exposure.[1] Among the tested compounds, derivatives 5 and 8 exhibited the most potent cytotoxic effects.[1]

CompoundCancer Cell LineIC50 (µM)
5 MCF-77.79 ± 0.81
MDA-MB-2315.27 ± 0.98
8 MCF-77.24 ± 2.10
MDA-MB-23121.58 ± 1.50

Data sourced from a study on thienyl chalcone derivatives.[1]

Compound 5 was identified as the most active against the MDA-MB-231 cell line, while compound 8 showed the highest activity against the MCF-7 cancer cell line.[2]

Cytotoxicity of Ciminalum-thiazolidinone Hybrids

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, referred to as Ciminalum-thiazolidinone hybrid molecules, were synthesized and screened for their anticancer activity against a panel of 60 human cancer cell lines.[3] The data presented below are the mean GI50 values, which represent the concentration required to inhibit cell growth by 50%.

CompoundMean GI50 (µM)Cancer Cell Lines with High Sensitivity (GI50 < 0.1 µM)
7d Not SpecifiedMCF-7, MDA-MB-468, MDA-MB-231 (IC50 values from 1.8 µM to 9.7 µM)
7i Not SpecifiedMCF-7, MDA-MB-468, MDA-MB-231 (IC50 values from 1.8 µM to 9.7 µM)
7k Not SpecifiedMCF-7, MDA-MB-468, MDA-MB-231 (IC50 values from 1.8 µM to 9.7 µM)
7n Not SpecifiedMCF-7, MDA-MB-468, MDA-MB-231 (IC50 values from 1.8 µM to 9.7 µM)

Data for compounds 7d, 7i, 7k, and 7n from a study on Ciminalum–4-thiazolidinone hybrid molecules, which showed superior activity to 5-fluorouracil.[3]

Another study on a similar series of compounds identified derivative 2h as having a high level of antimitotic activity, with a mean GI50 of 1.57 µM across the NCI60 cell line panel.[4] This compound was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines.[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic effects of the thienyl chalcone derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Cancer cells (MCF-7 and MDA-MB-231) and normal cells (MCF-10A) were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the thienyl chalcone derivatives and incubated for 48 hours.

  • MTT Addition: After the incubation period, the treatment medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for another 4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization: The MTT-containing medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, was added to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) incubation 4. Incubation (48 hours) compound_prep->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_formation 6. Formazan Formation (4 hours incubation) mtt_addition->formazan_formation solubilization 7. Solubilization (DMSO) formazan_formation->solubilization absorbance 8. Absorbance Reading (570 nm) solubilization->absorbance ic50 9. IC50 Calculation absorbance->ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways

The cytotoxic effects of chalcones and related compounds are often attributed to their ability to induce apoptosis (programmed cell death) and interfere with microtubule dynamics.

Apoptosis Induction: Chalcones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[9][11]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway chalcone Chalcone Derivative death_receptor Death Receptor (e.g., TRAIL-R) chalcone->death_receptor Sensitizes bcl2 Bcl-2 (Anti-apoptotic) Inhibition chalcone->bcl2 bax Bax (Pro-apoptotic) Activation chalcone->bax caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondrial Membrane Permeabilization bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for chalcone-induced apoptosis.

Tubulin Polymerization Inhibition: Several anticancer agents exert their effects by disrupting the dynamics of microtubules, which are essential for cell division.[12] These agents can either inhibit the polymerization of tubulin subunits into microtubules or prevent their depolymerization.[13] This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[14]

tubulin_inhibition compound Tubulin Polymerization Inhibitor (e.g., Chalcone analog) tubulin α/β-Tubulin Dimers compound->tubulin Binds to polymerization Microtubule Polymerization compound->polymerization Inhibits tubulin->polymerization microtubule Microtubule Dynamics Disruption polymerization->microtubule spindle Mitotic Spindle Formation Failure microtubule->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3-nitrophenyl 2-thienyl ketone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe and compliant disposal of 4-Chloro-3-nitrophenyl 2-thienyl ketone is essential for maintaining a secure laboratory environment and ensuring environmental responsibility. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. The procedures outlined below are based on established safety data and best practices for handling halogenated organic compounds.

This compound is classified as a combustible liquid that is harmful if swallowed and demonstrates long-lasting harmful effects on aquatic life.[1] Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. The primary directive for this compound is to dispose of the contents and its container through an approved waste disposal plant.[1]

Hazard Profile and Safety Summary

A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key hazard information.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Flammable liquidsCategory 4: Combustible liquidH227
Acute toxicity, OralCategory 4: Harmful if swallowedH302
Chronic aquatic hazardCategory 3: Harmful to aquatic life with long lasting effectsH412

Data sourced from the Sigma-Aldrich Safety Data Sheet.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe segregation, containment, and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]

  • All handling of waste, including transfers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid all contact with skin and eyes. In case of contact, rinse the affected area immediately and seek medical attention.[2][3]

  • Prevent the release of the substance into the environment.[1]

2. Waste Segregation:

  • Crucially, this compound must be disposed of as halogenated organic waste .[4][5]

  • Do not mix this waste with non-halogenated organic solvents.[6][7] Mixing waste streams increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated waste.[7]

  • Keep this waste stream separate from acidic, alkaline, and heavy metal-containing wastes.[6]

3. Containerization:

  • Select a designated and chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle, for the collection of halogenated organic waste.

  • Ensure the container is in good condition, with a secure, tightly-sealing lid to prevent leaks or the escape of vapors.[6]

  • The exterior of the waste container must be kept clean and free of contamination.[4]

4. Labeling:

  • Immediately label the waste container as "Hazardous Waste" and "Halogenated Organic Waste."

  • Clearly list all chemical constituents and their approximate percentages on the hazardous waste tag. For this specific compound, write "this compound."

  • Identify the relevant hazards on the label, such as "Flammable" and "Toxic."[6]

5. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should be a well-ventilated, cool, and dry location, away from heat sources or open flames.[1][6]

  • Ensure the waste container is stored within secondary containment to mitigate potential spills.[6]

6. Arranging for Disposal:

  • Once the waste container is nearly full (do not exceed 90% capacity), arrange for its collection.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Follow all institutional and local regulations for waste manifest documentation and handover procedures. The ultimate disposal must be carried out by an approved and licensed waste disposal facility.[1][7]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Waste in Chemical Fume Hood A->B C Identify as Halogenated Waste B->C D Use Designated & Labeled Halogenated Waste Container C->D E Avoid Mixing with Non-Halogenated Waste C->E F Seal Container Tightly D->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Request Pickup from EHS or Licensed Contractor G->H I Transport to Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.